2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide, also known as MI-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MI-2 is a selective inhibitor of the MDM2-p53 interaction, which is a critical pathway in the regulation of cell growth and survival.
Mechanism of Action
2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide is a selective inhibitor of the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that plays a critical role in the regulation of p53. MDM2 binds to p53 and promotes its degradation through the ubiquitin-proteasome pathway. Inhibition of the MDM2-p53 interaction leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide has been shown to induce apoptosis in cancer cells through the activation of p53. In addition, 2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide has been shown to inhibit tumor growth in vivo in mouse xenograft models. 2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide is its selectivity for the MDM2-p53 interaction. This selectivity reduces the potential for off-target effects and toxicity. However, 2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide has limited solubility in water, which can make it difficult to work with in lab experiments. In addition, 2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several potential future directions for the study of 2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide. One area of interest is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of interest is the study of the effects of 2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide on other pathways involved in cancer development and progression. Finally, the development of more effective delivery methods for 2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide could improve its effectiveness in vivo.
Synthesis Methods
The synthesis of 2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzamidine to form the amide intermediate. The final step involves the reaction of the amide intermediate with 2-oxo-1-imidazolidinecarboxylic acid to form 2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide.
Scientific Research Applications
2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. The MDM2-p53 interaction is a critical pathway in the regulation of cell growth and survival. Inhibition of this pathway can lead to the activation of p53, which is a tumor suppressor gene that plays a critical role in the prevention of cancer. 2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide has been shown to be a potent inhibitor of the MDM2-p53 interaction, leading to the activation of p53 and the induction of apoptosis in cancer cells.
properties
IUPAC Name |
2-methoxy-N-[4-(2-oxoimidazolidine-1-carbonyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-25-15-5-3-2-4-14(15)16(22)20-13-8-6-12(7-9-13)17(23)21-11-10-19-18(21)24/h2-9H,10-11H2,1H3,(H,19,24)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOJCSSJVBSKOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.